P-(Methylthio)isobutyrophenone
Overview
Description
P-(Methylthio)isobutyrophenone is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a phenyl ring substituted with a methylthio group and an isobutyrophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: P-(Methylthio)isobutyrophenone can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-1-(4-methylthiophenyl)propan-1-one with hexachloroethane and sodium methoxide in methanol at 40°C for 24 hours . The reaction mixture is then treated with morpholine and sodium hydroxide solution, followed by extraction and purification steps to obtain the final product.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: P-(Methylthio)isobutyrophenone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the isobutyrophenone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
P-(Methylthio)isobutyrophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of P-(Methylthio)isobutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The methylthio group can participate in nucleophilic or electrophilic interactions, while the isobutyrophenone moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Thioanisole: Similar sulfur-containing aromatic compound.
Isobutyrophenone: Shares the isobutyrophenone moiety.
4-Methylthioacetophenone: Contains a methylthio group and a phenyl ring.
Uniqueness: P-(Methylthio)isobutyrophenone is unique due to the combination of the methylthio group and the isobutyrophenone moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Biological Activity
P-(Methylthio)isobutyrophenone, a compound with potential biological activity, has garnered attention in various fields of research, particularly in pharmacology and organic chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is classified as an organosulfur compound. It typically features a methylthio group attached to an isobutyrophenone backbone. The synthesis of this compound can be achieved through various methods, including rhodium-catalyzed reactions that facilitate the transfer of methylthio groups to ketones at the α-position. For instance, the use of dimethyl disulfide in the presence of a rhodium catalyst has been shown to yield this compound effectively .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Notably, it exhibits anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The mechanism involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. Studies have demonstrated that modifications in the structure of similar compounds can significantly influence their inhibitory potency against AChE, suggesting a structure-activity relationship (SAR) that could be applicable to this compound .
Anticholinesterase Activity
Research conducted on thio-substituted compounds similar to this compound has shown promising results in inhibiting AChE. For example, compounds with varying degrees of methyl substitution on the carbon adjacent to the iminic group exhibited differing levels of enzymatic inhibition. In one study, a specific analogue demonstrated an inhibition efficiency 80 times greater than that of a commonly used pesticide . This finding underscores the potential therapeutic applications of this compound in enhancing cholinergic signaling.
Toxicological Assessments
In addition to its therapeutic potential, studies have also investigated the toxicity profiles associated with this compound and related compounds. Toxicity assessments revealed that certain structural modifications could either enhance or mitigate toxic effects on non-target organisms, which is critical for evaluating the safety of using such compounds in agricultural or medicinal applications .
Data Tables
The following table summarizes key findings related to the biological activity and synthesis of this compound:
Properties
IUPAC Name |
2-methyl-1-(4-methylsulfanylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUGBDJOQZSDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250747 | |
Record name | 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53207-58-2 | |
Record name | 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53207-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 2-methyl-1-(4-(methylthio)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053207582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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